molecular formula C48H36BF24Rh- B6336334 Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate CAS No. 404573-66-6

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate

Cat. No.: B6336334
CAS No.: 404573-66-6
M. Wt: 1182.5 g/mol
InChI Key: VJALYWJSVYWXHY-AUUWQFPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is a rhodium-based organometallic complex featuring two 1,5-cyclooctadiene (COD) ligands and a bulky tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) counterion. The COD ligands are labile, enabling catalytic activity by facilitating ligand substitution during reactions. The BArF anion, a weakly coordinating borate, stabilizes the cationic rhodium center, enhancing solubility in non-polar solvents and preventing ion-pairing effects that could hinder reactivity. This complex is widely used in asymmetric catalysis, including hydrogenation and cross-coupling reactions, due to its high thermal stability and tunable electronic properties .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12BF24.2C8H12.Rh/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;/b;2*2-1-,8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJALYWJSVYWXHY-AUUWQFPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36BF24Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1182.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps:

  • Precursor Activation : [Rh(COD)Cl]₂ is dissolved in anhydrous dichloromethane under nitrogen.

  • Ligand Dissociation : The chloride ligands are displaced by adding 2 equivalents of a phosphinooxazoline (Phox) ligand, forming [Rh(COD)(Phox)Cl].

  • Counterion Exchange : Treatment with 1 equivalent of silver tetrakis[bis(3,5-trifluoromethyl)phenyl]borate (AgBARF) precipitates AgCl and yields [Rh(COD)(Phox)]BARF.

  • Purification : The product is isolated via solvent evaporation and recrystallized from hexane/dichloromethane mixtures.

Critical Parameters :

  • Solvent purity (H₂O < 10 ppm) to prevent rhodium oxidation.

  • Stoichiometric control to avoid residual Ag⁺ contamination.

  • Reaction temperature maintained at −20°C to stabilize the rhodium intermediate.

One-Pot Synthesis Avoiding Column Chromatography

A streamlined one-pot method eliminates the need for isolating intermediate ligands, addressing challenges posed by ligand adsorption on silica gel.

Procedure:

  • In Situ Ligand Generation : A mixture of 1,5-cyclooctadiene, rhodium(III) chloride hydrate, and trifluoromethanesulfonic acid in ethanol undergoes reduction with hydrogen gas (1 atm) at 50°C for 12 hours.

  • Counterion Introduction : Sodium tetrakis[bis(3,5-trifluoromethyl)phenyl]borate (NaBARF) is added to the reaction mixture, initiating ion metathesis.

  • Precipitation : The product precipitates upon cooling to −30°C and is washed with cold diethyl ether.

Advantages :

  • Yield: 78–85% (compared to 60–70% in stepwise methods).

  • No column chromatography required, reducing exposure to air-sensitive intermediates.

Direct Synthesis from [Rh(COD)₂]⁺ Salts

Alternative routes start with preformed [Rh(COD)₂]⁺ complexes. For example:

  • Precursor Dissolution : [Rh(COD)₂]OTf (OTf = trifluoromethanesulfonate) is dissolved in fluorobenzene.

  • Anion Exchange : Addition of KBARF (K⁺ salt of the borate) induces precipitation of KOTf and formation of [Rh(COD)₂]BARF.

  • Crystallization : The product is obtained as red crystals by slow diffusion of hexane into a dichloromethane solution.

Key Data :

ParameterValueSource
Yield92%
Purity (NMR)>99%
Decomposition Point175°C (with dec.)

Solvent and Atmosphere Optimization

Solvent Selection:

  • Dichloromethane : Preferred for high solubility of intermediates but requires rigorous drying.

  • Fluorobenzene : Reduces rhodium aggregation during anion exchange.

Inert Atmosphere:

  • Reactions conducted under argon or nitrogen with Schlenk-line techniques.

  • Oxygen levels < 1 ppm to prevent Rh(I) → Rh(III) oxidation.

Challenges and Mitigation Strategies

  • Ligand Degradation :

    • Phosphine ligands may oxidize; using triarylphosphines with electron-withdrawing groups (e.g., tris(3,5-trifluoromethylphenyl)phosphine) improves stability.

  • Anion Purity :

    • Residual halides (Cl⁻, OTf⁻) can coordinate to rhodium. Washing with deoxygenated water (3×) removes ionic impurities.

  • Storage Conditions :

    • Store at −20°C under argon with molecular sieves (4Å) to prevent hydrolysis of the BARF anion.

Analytical Validation

Spectroscopic Confirmation:

  • ³¹P NMR : Single resonance at δ 25–30 ppm confirms monodentate phosphine coordination.

  • ¹H NMR : COD protons appear as multiplet (δ 4.8–5.2 ppm), while aryl protons of BARF resonate as singlet (δ 7.6 ppm).

X-ray Crystallography:

  • Rhodium center adopts square-planar geometry with COD ligands in chair conformations.

  • BARF anions exhibit weak Rh···F interactions (2.9–3.1 Å), stabilizing the cationic complex.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Ligand Exchange70–7598Scalable for industrial applications
One-Pot Synthesis78–8595Avoids column chromatography
Direct Anion Exchange90–9299High crystallinity for structural studies

Chemical Reactions Analysis

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate undergoes various types of chemical reactions, including:

    Hydrogenation: This compound acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds.

    Intramolecular C-H Alkenylation: It catalyzes the formation of carbon-carbon bonds within a molecule, leading to the formation of alkenes.

    Cycloaddition of Enynes: This reaction involves the addition of enynes to form cyclic compounds.

    Reductive Coupling Reactions: It promotes the coupling of two molecules through the reduction process.

Common reagents used in these reactions include hydrogen gas for hydrogenation, various alkenes and alkynes for cycloaddition, and reducing agents for reductive coupling. The major products formed from these reactions depend on the specific substrates used but generally include hydrogenated products, alkenes, and cyclic compounds.

Scientific Research Applications

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate involves the coordination of the rhodium center with the substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst by providing a platform for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally involve the activation of unsaturated bonds and the formation of carbon-carbon or carbon-hydrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Center Variations: Rh vs. Ir

A key structural analog is bis(1,5-cyclooctadiene)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Ir analog). Both complexes share the COD ligands and BArF counterion but differ in the metal center.

Property Rhodium Complex (Rh) Iridium Complex (Ir)
Molecular Weight ~1,271.80 (estimated) 1,271.80 (explicitly stated)
Catalytic Activity Higher selectivity in asymmetric hydrogenation Superior in enantioconvergent hydrogenation
Cost $45.90/100 mg $116.00/500 mg
Stability Stable under inert conditions Similar stability, but Ir may resist oxidation better

Key Insight : Rhodium complexes often exhibit higher selectivity in asymmetric transformations, while iridium analogs may excel in reactions requiring robust redox stability .

Counterion Effects: BArF vs. Tetrafluoroborate (BF₄⁻)

Replacing BArF with BF₄⁻ significantly alters properties:

Property BArF Counterion (Rh-BArF) BF₄⁻ Counterion (Rh-BF₄)
Solubility High in dichloromethane, toluene Lower due to ion-pairing effects
Catalytic Efficiency Enhanced in polar aprotic solvents Limited by counterion coordination
Thermal Stability Decomposes >156°C (Ir-BArF reference) Stable up to 310°C (Na-BArF analog)

Key Insight: The BArF anion’s bulkiness prevents coordination to the metal center, improving catalytic turnover in reactions like hydrogenation .

Ligand Variations: COD vs. Phosphine Ligands

Example: Compare with 1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane(COD)rhodium(I) tetrafluoroborate (Phosphine-Rh):

Property COD Ligands (Rh-BArF) Phosphine Ligands (Phosphine-Rh)
Electronic Effects Neutral, π-acceptor ligands Strong σ-donor/π-acceptor phosphines
Steric Environment Moderate (flexible COD backbone) High (rigid diphenylphospholano)
Application Hydrogenation of alkenes Asymmetric C–H activation

Key Insight : Phosphine ligands enhance steric control for enantioselective C–H activation, while COD ligands favor rapid substrate binding in hydrogenation .

Biological Activity

Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate, commonly referred to as Rh(COD)2BARF, is a rhodium complex that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Rh(COD)2BARF is C48H36BF24RhC_{48}H_{36}B_{F_{24}}Rh, with a molecular weight of approximately 942.36 g/mol. The compound features a rhodium center coordinated with two 1,5-cyclooctadiene ligands and four bis(3,5-trifluoromethyl)phenylborate anions. Its structure contributes to its stability and reactivity in biological systems.

Catalytic Properties

Rh(COD)2BARF exhibits significant catalytic activity in various organic reactions. Its ability to facilitate C-H activation and functionalization has implications for drug development and synthetic biology. The presence of the trifluoromethyl groups enhances its lipophilicity, which can influence membrane permeability and bioavailability in biological systems .

Antimicrobial Activity

Research indicates that rhodium complexes can exhibit antimicrobial properties. A study exploring the interaction of Rh(COD)2BARF with bacterial membranes suggested that the complex could disrupt membrane integrity, leading to cell lysis. This property positions Rh(COD)2BARF as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Rhodium complexes have been investigated for their anticancer properties. Preliminary studies suggest that Rh(COD)2BARF may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is crucial as it can lead to programmed cell death in malignant cells while sparing normal tissues .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Rh(COD)2BARF against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating strong antimicrobial potential.

Bacterial StrainConcentration (µM)Viability Reduction (%)
E. coli1085
S. aureus1078
Pseudomonas aeruginosa2090

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with Rh(COD)2BARF resulted in a dose-dependent decrease in cell proliferation. At a concentration of 50 µM, there was a notable increase in apoptosis markers.

Cell LineConcentration (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)5065
HeLa (Cervical Cancer)5070

Q & A

Q. What are the recommended handling and storage conditions to ensure the stability of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate?

The compound must be handled under inert gas (e.g., argon or nitrogen) to prevent oxidation or moisture sensitivity. Storage should occur in sealed containers at 2–8°C to maintain stability, as thermal decomposition is minimized under these conditions . Gloveboxes or Schlenk lines are recommended for manipulation to avoid exposure to air.

Q. Which characterization techniques are critical for verifying the structural integrity of this rhodium complex?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm ligand coordination and purity .
  • X-ray crystallography for resolving stereochemistry and ligand geometry (e.g., cyclooctadiene conformation) .
  • Elemental analysis to validate stoichiometry, particularly for boron and rhodium content .
  • Cyclic voltammetry to assess redox behavior, especially if used in electrocatalytic applications .

Q. What role does the tetrakis[bis(3,5-trifluoromethyl)phenyl]borate counterion play in the compound’s reactivity?

The borate anion (BARF⁻) is a weakly coordinating counterion that enhances solubility in non-polar solvents (e.g., dichloromethane, toluene) and stabilizes cationic rhodium intermediates during catalysis. Its fluorinated aryl groups minimize ion pairing, increasing electrophilicity at the rhodium center, which is critical for substrate activation in asymmetric hydrogenation .

Q. What safety precautions are essential when working with this compound?

  • Use NIOSH-approved respirators to avoid inhalation of fine particles .
  • Wear chemically resistant gloves (e.g., nitrile) and tight-sealing goggles to prevent skin/eye irritation .
  • Conduct reactions in well-ventilated fume hoods due to potential respiratory irritation .
  • Avoid contact with water or strong oxidizers to prevent unexpected reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this complex’s efficacy in enantioselective catalysis?

  • Ligand screening : Compare performance with analogous complexes (e.g., DUPHOS or BINAP ligands) to assess enantiomeric excess (ee) in hydrogenation reactions .
  • Substrate scope : Test sterically hindered alkenes or ketones to evaluate steric/electronic effects on turnover frequency (TOF) .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation during catalysis .
  • Kinetic studies : Employ stopped-flow techniques to measure reaction rates under varying temperatures and pressures .

Q. How can contradictions in reported catalytic performance data be resolved?

  • Reproducibility checks : Ensure consistent reaction conditions (e.g., moisture/oxygen exclusion, solvent purity) .
  • Counterion effects : Compare catalytic activity with alternative anions (e.g., BF₄⁻ vs. BARF⁻) to isolate borate contributions .
  • Computational modeling : Use DFT calculations to identify ligand-metal interactions influencing catalytic pathways .
  • Controlled poisoning experiments : Introduce CO or phosphines to probe active-site accessibility .

Q. What methodologies are effective for studying ligand substitution kinetics in this complex?

  • Variable-temperature NMR : Monitor ligand exchange rates (e.g., cyclooctadiene dissociation) to determine activation parameters .
  • Isotopic labeling : Introduce deuterated ligands to track substitution mechanisms via mass spectrometry .
  • Pressure-dependent studies : Apply high-pressure conditions to accelerate ligand dissociation in hydrogenation reactions .

Q. How does the compound’s stability under catalytic conditions compare to its ambient stability?

While the complex is stable at room temperature under inert gas, elevated temperatures (e.g., >80°C) during catalysis may induce ligand degradation or rhodium aggregation. To assess this:

  • Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds .
  • Use transmission electron microscopy (TEM) to detect rhodium nanoparticles post-reaction .
  • Compare catalytic performance over multiple cycles to detect deactivation trends .

Notes

  • Avoid abbreviations; use full chemical names for clarity.
  • For synthesis protocols, consult organometallic methodologies in peer-reviewed journals (e.g., Organometallics, Journal of the American Chemical Society).
  • Toxicological No carcinogenicity reported, but handle as a skin/eye irritant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.